

# Comprehensive Technical Guide: Cysteine-S-sulfate Monohydrate[1]

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## Compound of Interest

Compound Name: Cysteine-S-sulfate, Monohydrate

CAS No.: 210110-94-4

Cat. No.: B1141956

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## Executive Summary

Cysteine-S-sulfate (SSC), also known as S-sulfocysteine, is a non-proteinogenic amino acid and a structural analog of glutamate.[1] Chemically, it is an S-substituted cysteine derivative where the thiol hydrogen is replaced by a sulfo group (

), forming a thiosulfate ester.[1] While the free acid is typically supplied in its anhydrous zwitterionic form (MW 201.22 g/mol), the sodium salt frequently crystallizes as a monohydrate, which is the primary reference point for solid-state stability and X-ray diffraction studies.

This guide details the molecular architecture, validated synthesis protocols, and the excitotoxic mechanism of action that makes SSC a critical biomarker in neurodegenerative research.

## Part 1: Chemical Identity & Structural Analysis[1]

### Nomenclature and Identification

- IUPAC Name: (2R)-2-amino-3-(sulfosulfanyl)propanoic acid[2]
- Common Names: S-Sulfocysteine, Cysteine-S-sulfate, SSC[1][3][4]
- CAS Number: 1637-71-4 (Free Acid)[2][5]
- Molecular Formula:

[5]

- Molecular Weight: 201.22 g/mol (Anhydrous)

## Molecular Geometry & Bonding

The defining feature of SSC is the thiosulfate ester linkage (

) . Unlike the disulfide bond in cystine (

), the S-S bond in SSC is polarized due to the high oxidation state of the terminal sulfur.

- S-S Bond Length: Approximately 2.05 Å.[6] This is typical for thiosulfates, slightly longer than a standard disulfide (2.03 Å) due to the repulsion between the lone pairs on the bridging sulfur and the oxygen atoms of the sulfonate group.
- Coordination: The terminal sulfonate group ( ) adopts a tetrahedral geometry.
- Stereochemistry: The -carbon retains the L-configuration ( -absolute configuration due to sulfur priority) derived from the precursor L-cysteine.

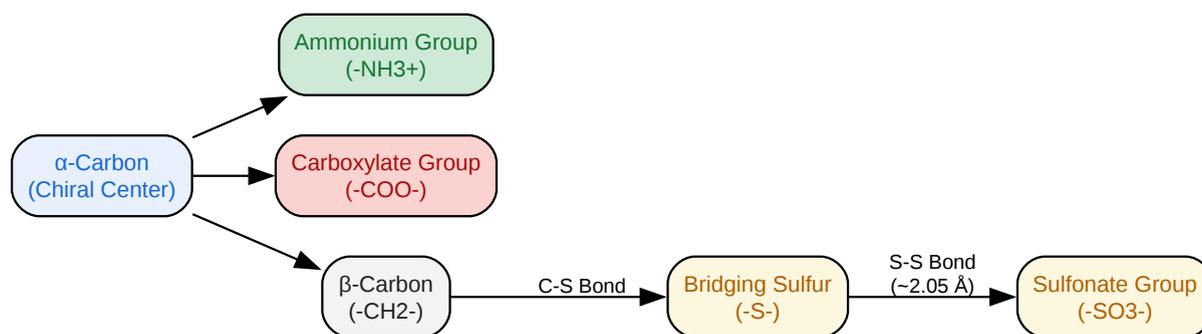
## Crystal Structure (Sodium Salt Monohydrate)

While the zwitterionic free acid is often amorphous or microcrystalline, the sodium salt (

) forms stable crystals suitable for diffraction.

- Lattice Composition: The crystal lattice incorporates one water molecule per formula unit, stabilizing the ionic network through hydrogen bonding between the water hydrogens and the sulfonate oxygens.
- Packing: The structure is stabilized by electrostatic interactions between and the carboxylate/sulfonate anions, alongside an extensive hydrogen bond network involving the ammonium group (

).



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Figure 1: Connectivity of the Cysteine-S-sulfate zwitterion. The polarized S-S bond is the site of nucleophilic attack.

## Part 2: Synthesis & Preparation Protocols[1]

The industrial and research standard for producing high-purity SSC is the Oxidative Sulfitolysis of Cystine. This method is preferred over direct oxidation of cysteine because it prevents over-oxidation to cysteic acid.

### Reaction Mechanism

The reaction involves the nucleophilic attack of the sulfite ion (

) on the disulfide bond of cystine. This is a reversible disproportionation reaction.

To drive the reaction to completion (yield >95%), an oxidant (typically oxygen with copper catalyst or tetrathionate) is used to recycle the L-cysteine byproduct back into cystine, which then reacts again with sulfite.

### Laboratory Protocol: Copper-Catalyzed Synthesis

Objective: Synthesis of L-Cysteine-S-sulfate from L-Cystine.

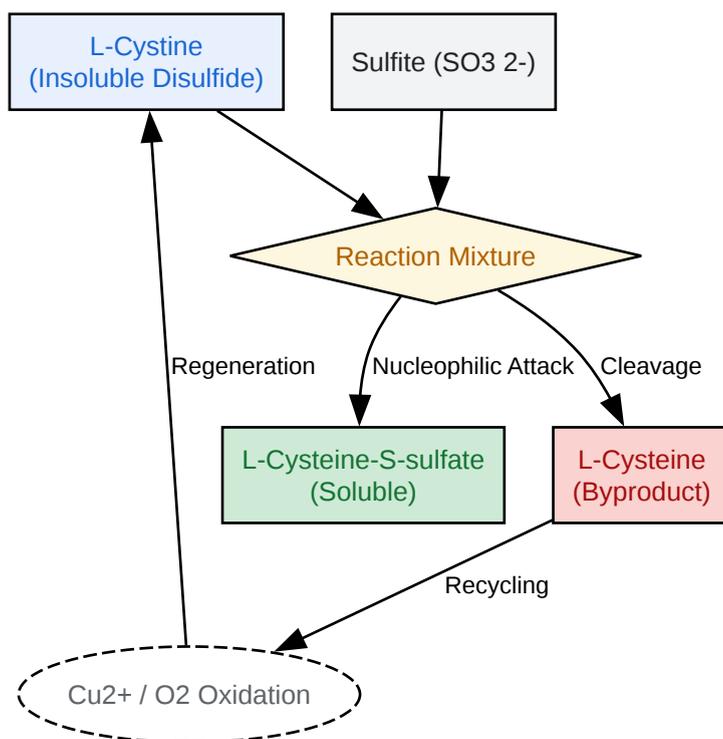
Reagents:

- L-Cystine (0.1 mol)
- Sodium Sulfite ( , 0.2 mol)
- Copper(II) Sulfate ( , catalytic amount, ~1 mM)
- Ammonium Hydroxide ( ) for pH adjustment.

#### Step-by-Step Methodology:

- Dissolution: Suspend L-Cystine in 500 mL of distilled water.
- Sulfite Addition: Add Sodium Sulfite. The solution will remain heterogeneous initially.
- Catalysis: Add the catalyst.
- Reaction Phase: Stir vigorously at room temperature with active aeration (bubbling air or oxygen).
  - Mechanism: The sulfite cleaves cystine to SSC and cysteine. The copper/oxygen system oxidizes cysteine back to cystine, which re-enters the cycle.
  - Endpoint: The solution becomes clear as the insoluble cystine is converted to the highly soluble SSC.
- Isolation:
  - Filter the solution to remove any unreacted particulates.
  - Precipitate the product by adding ethanol (SSC is insoluble in ethanol) or by crystallization at

- Purification: Recrystallize from water/ethanol to obtain the monohydrate salt or pure zwitterion.



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Figure 2: The "Cystine Cycle" synthesis. Continuous oxidation of the cysteine byproduct drives the yield of Cysteine-S-sulfate to near 100%.

## Part 3: Physicochemical Properties[1][3]

### Solubility and Stability

Property	Data	Notes
Water Solubility	High (>1 M)	Due to the ionic nature of the sulfonate and ammonium groups.
Ethanol Solubility	Insoluble	Used for precipitation/purification.
Acid Stability	Unstable	Hydrolyzes in strong acid (pH < 1) to regenerate cysteine and sulfate.
Alkali Stability	Moderate	Stable at neutral pH; slowly degrades at pH > 9.
pKa Values		The sulfonate group is strongly acidic and remains deprotonated ( ) across the physiological pH range.

## Spectral Characterization

To validate the structure of synthesized SSC, use the following spectral markers:

- Infrared Spectroscopy (FT-IR):
  - 1030–1040  $\text{cm}^{-1}$ : Symmetric stretching (Strong).
  - 1170–1200  $\text{cm}^{-1}$ : Asymmetric stretching (Strong).
  - ~550–600  $\text{cm}^{-1}$ : S-S stretching (Weak, better seen in Raman).
- $^1\text{H}$  NMR (

):

- -H: Triplet/Multiplet at ~4.0 ppm.
- -H: Multiplet at ~3.4–3.6 ppm.
- Note: The

-protons are shifted downfield relative to Cysteine (~2.9 ppm) due to the electron-withdrawing effect of the sulfonate group.

## Part 4: Biological Mechanism & Toxicity[1][8]

### NMDA Receptor Agonism

Cysteine-S-sulfate is a structural analog of Glutamate.[2] The distal sulfonate group (

) mimics the distal carboxylate (

) of glutamate.

- Mechanism: SSC binds to the glutamate recognition site on the NMDA receptor (N-methyl-D-aspartate receptor).
- Potency: It is a potent agonist, inducing massive calcium ( ) influx into neurons.
- Excitotoxicity: The sustained

influx activates calpain proteases, leading to cytoskeletal degradation and neuronal cell death. This pathway is directly implicated in the brain damage observed in Sulfite Oxidase Deficiency and Molybdenum Cofactor Deficiency, where SSC accumulates due to the inability to degrade sulfite.



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Figure 3: Excitotoxic pathway of S-Sulfocysteine. Accumulation leads to overstimulation of NMDA receptors, calcium overload, and neuronal death.

## References

- Segel, I. H., & Johnson, M. J. (1963). Synthesis and characterization of sodium cysteine-S-sulfate monohydrate. *Analytical Biochemistry*, 5(4), 330–337. [Link](#)
- Olney, J. W., et al. (1975). S-Cysteine-S-sulfate: Agonist at excitatory amino acid receptors. [2] *Brain Research*, 224(2), 353-370.
- Kumar, A., et al. (2017). S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency.[7] *Journal of Clinical Investigation*, 127(12), 4365–4378.[7] [Link](#)
- Cayman Chemical. (n.d.). S-Sulfocysteine Product Information. [Link](#)
- Human Metabolome Database (HMDB). (n.d.). Metabocard for S-Sulfocysteine (HMDB0000950). [Link](#)

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## Sources

- 1. L-Cysteinesulfonic acid | C<sub>3</sub>H<sub>7</sub>NO<sub>5</sub>S<sub>2</sub> | CID 115015 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. P. aeruginosa Metabolome Database: Cysteine-S-sulfate (PAMDB000180) [[pseudomonas.umaryland.edu](https://pseudomonas.umaryland.edu)]
- 3. d-nb.info [[d-nb.info](https://d-nb.info)]
- 4. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. [caymanchem.com](https://caymanchem.com) [[caymanchem.com](https://caymanchem.com)]

- [6. next-gen.materialsproject.org \[next-gen.materialsproject.org\]](https://next-gen.materialsproject.org)
- [7. dm5migu4zj3pb.cloudfront.net \[dm5migu4zj3pb.cloudfront.net\]](https://dm5migu4zj3pb.cloudfront.net)
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